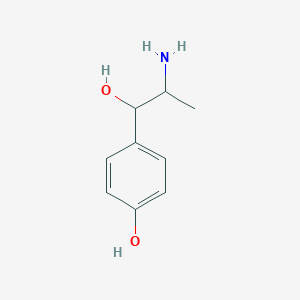

p-HYDROXYNOREPHEDRINE

Vue d'ensemble

Description

It is the para-hydroxy analog of norephedrine and an active sympathomimetic metabolite of amphetamine in humans . This compound is known for its role in the metabolism of amphetamines and its effects on the adrenergic system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamineThis reaction is typically catalyzed by enzymes such as cytochrome P450 and dopamine β-hydroxylase .

Industrial Production Methods: Industrial production of this compound involves the use of chemical synthesis techniques that ensure high yield and purity. The process may include steps such as the isolation of intermediates, purification through crystallization, and quality control measures to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: p-Hydroxynorephedrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Pharmacological Effects

Adrenergic Function and Blood Pressure Regulation

PHN has been shown to interfere with adrenergic transmission by depleting norepinephrine (NE) levels in the body. In a study involving hypertensive patients, administration of PHN led to significant reductions in both erect and supine blood pressure, indicating its potential use in managing hypertension. Specifically, mean blood pressure decreased by 22/14 mm Hg and 9/6 mm Hg respectively during treatment with 600 mg of PHN daily . The compound acts peripherally, affecting adrenergic function without observable central nervous system effects .

Table 1: Effects of this compound on Blood Pressure and Catecholamine Excretion

| Measurement | Placebo (mean) | PHN (600 mg daily) | Change (%) |

|---|---|---|---|

| Erect BP (mm Hg) | Baseline | 22 mm Hg decrease | - |

| Supine BP (mm Hg) | Baseline | 9 mm Hg decrease | - |

| VMA excretion (µg/24h) | Baseline | 42% decrease | - |

| NE excretion (µg/24h) | Baseline | 42% decrease | - |

| Normetanephrine excretion (µg/24h) | Baseline | 400% increase | - |

Mechanism of Action

The mechanism by which PHN exerts its effects involves acting as a false neurotransmitter, substituting for NE in the transmitter pool. This substitution leads to altered catecholamine metabolism, as evidenced by significant changes in urinary excretion profiles during PHN treatment . The compound also enhances the pressor response to NE while decreasing sensitivity to tyramine, further illustrating its complex interactions within adrenergic pathways .

Neuropharmacological Studies

Role in Behavioral Studies

Research has indicated that PHN may influence behavioral responses associated with stimulant drugs. In animal studies, the formation of PHN from amphetamine has been linked to reduced oral intake of D-amphetamine, suggesting that PHN might mediate aversive reactions to stimulants . This finding opens avenues for exploring the behavioral implications of PHN in addiction studies.

Table 2: Behavioral Responses Associated with this compound

| Study Focus | Findings |

|---|---|

| D-Amphetamine Intake | Reduced intake associated with increased levels of PHN |

| Behavioral Aversions | Induction of aversion linked to metabolite ratios |

Clinical Applications

Potential Therapeutic Uses

Given its effects on blood pressure and adrenergic function, PHN may have clinical applications beyond hypertension management. Its ability to modulate catecholamine levels could be beneficial in treating conditions characterized by excessive sympathetic activity. Further research is necessary to fully elucidate these potential therapeutic roles.

Mécanisme D'action

p-Hydroxynorephedrine exerts its effects by acting as a false neurotransmitter. It can deplete and substitute for norepinephrine in the transmitter pool, thereby interfering with adrenergic function . The compound is metabolized from amphetamine through the action of enzymes such as cytochrome P450 and dopamine β-hydroxylase . It affects molecular targets and pathways involved in neurotransmitter synthesis and release, leading to changes in blood pressure and other physiological responses .

Comparaison Avec Des Composés Similaires

Norephedrine: The parent compound from which p-hydroxynorephedrine is derived.

p-Hydroxyamphetamine: Another metabolite of amphetamine that can be converted to this compound.

Amphetamine: The precursor compound that undergoes metabolism to form this compound.

Uniqueness: this compound is unique due to its specific hydroxylation at the para position of the aromatic ring, which distinguishes it from other metabolites of amphetamine. This structural modification imparts distinct pharmacological properties, making it an important compound for studying the metabolism and effects of amphetamines .

Activité Biologique

p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a para-hydroxy analog of norephedrine and serves as an active metabolite of amphetamine in humans. This compound has garnered attention due to its significant biological activities, particularly its effects on adrenergic function and its role in modulating blood pressure. This article compiles detailed research findings, including data tables and case studies, to elucidate the biological activity of PHN.

- Chemical Formula : C₉H₁₃NO₂

- Molar Mass : 167.208 g/mol

- CAS Number : [not provided]

PHN acts primarily as a false neurotransmitter , substituting for norepinephrine (NE) in adrenergic transmission. This substitution leads to a depletion of NE in the transmitter pool, which affects various physiological responses, particularly in hypertensive patients. Research indicates that PHN can interfere with both adrenergic function and NE synthesis, resulting in decreased blood pressure (BP) and altered catecholamine metabolism.

Blood Pressure Regulation

A clinical study involving eight hypertensive patients revealed that administration of PHN at a dose of 600 mg daily resulted in significant reductions in BP:

- Mean erect BP : Decreased by 22 mm Hg

- Mean supine BP : Decreased by 9 mm Hg

The study also noted changes in urinary excretion of catecholamines:

- Vanillylmandelic acid (VMA) : 42% decrease

- Norepinephrine (NE) : 42% decrease

- Normetanephrine (NM) : 400% increase

- Dopamine : 40% decrease

These findings suggest that PHN not only lowers BP but also alters the metabolic pathways of catecholamines significantly .

CNS Effects

Interestingly, no central nervous system effects were observed during the administration of PHN, indicating its peripheral action on adrenergic systems . This characteristic differentiates it from other sympathomimetic agents that often exert central effects.

Case Study 1: Adrenergic Function in Hypertensive Patients

In a controlled trial, hypertensive patients showed a marked decrease in BP following PHN treatment. The post-treatment urinary excretion patterns indicated a shift in catecholamine metabolism, supporting the hypothesis that PHN acts as a false neurotransmitter. The results were consistent across multiple assessments, reinforcing the reliability of PHN's effects on adrenergic function.

Case Study 2: Aversion to D-Amphetamine in Rats

Research conducted on rats demonstrated that the metabolism of D-amphetamine to this compound was associated with reduced oral intake of the stimulant. This aversion was linked to increased levels of p-HNE (another name for this compound), suggesting that this metabolite plays a crucial role in mediating behavioral responses to amphetamines .

Comparative Analysis of this compound and Other Compounds

| Compound | Mechanism of Action | Effects on Blood Pressure | CNS Effects |

|---|---|---|---|

| This compound | False neurotransmitter; NE substitute | Decrease | None |

| Norepinephrine | Direct adrenergic agonist | Increase | Yes |

| Amphetamine | Central stimulant; NE release | Variable | Yes |

Propriétés

IUPAC Name |

4-(2-amino-1-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYBQRKXEFDRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902582 | |

| Record name | p-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-85-2 | |

| Record name | p-Hydroxynorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.